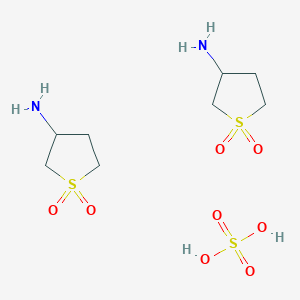

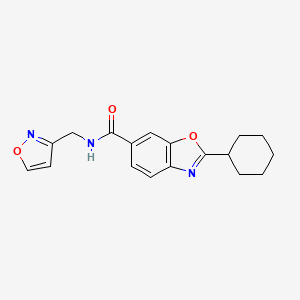

![molecular formula C22H36N2O4 B5059639 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]](/img/structure/B5059639.png)

3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol], also known as PPOP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the class of compounds known as bis(2-hydroxypropyl)amines, which have been shown to have a wide range of biological activities. In

Mécanisme D'action

The mechanism of action of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] involves its interaction with GABA(A) receptors. 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been shown to enhance the activity of these receptors, leading to increased inhibition of neuronal activity. This mechanism is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.

Biochemical and Physiological Effects:

3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on GABA(A) receptors, 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has also been shown to modulate the activity of voltage-gated calcium channels and potassium channels. These effects are thought to contribute to the anxiolytic and anticonvulsant effects of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol].

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] for lab experiments is its high potency and selectivity for GABA(A) receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]. One area of interest is the development of more potent and selective GABA(A) receptor modulators based on the structure of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]. Another area of interest is the investigation of the role of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new synthesis methods for 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] and related compounds could lead to improved yields and increased availability for research purposes.

Méthodes De Synthèse

The synthesis of 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] involves the reaction of 1,4-dibromobenzene with 1-(1-piperidinyl)-2-propanol in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydride and 1,3-dibromo-2-propanol to yield 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol]. The overall yield of this synthesis method is approximately 40%.

Applications De Recherche Scientifique

3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has been shown to modulate the activity of GABA(A) receptors. These receptors are important for the regulation of neuronal excitability and are involved in a wide range of physiological processes. 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] has also been studied for its potential applications in the treatment of anxiety disorders and epilepsy.

Propriétés

IUPAC Name |

1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZRNQWHTLRBHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does VE607, chemically known as 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol], interact with its target and what are the downstream effects?

A1: VE607 inhibits the interaction between the SARS-CoV-2 Spike (S) protein and the human ACE2 receptor [, ]. Specifically, it binds to the receptor binding domain (RBD) of the S protein, stabilizing it in the “up” conformation []. This “up” conformation is necessary for ACE2 binding; therefore, by stabilizing this conformation, VE607 prevents the virus from attaching to and entering host cells []. This mechanism ultimately inhibits viral entry and potentially limits infection [].

Q2: Has VE607 shown efficacy against different SARS-CoV-2 variants?

A3: Yes, VE607 has demonstrated inhibitory activity against a range of SARS-CoV-2 variants []. Studies have shown its effectiveness against the original Wuhan/D614G strain, as well as variants of concern including Alpha, Beta, Gamma, Delta, and Omicron []. This suggests that VE607's mechanism of action, stabilizing the RBD “up” conformation, remains effective even with mutations in the S protein.

Q3: What are the potential applications of computational chemistry and modeling in understanding and improving VE607?

A4: Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to gain a deeper understanding of VE607's binding interactions with the S protein [, ]. These techniques can identify key residues involved in binding and predict the impact of structural modifications on binding affinity. This information can guide the design of novel VE607 analogues with improved potency, selectivity, and pharmacokinetic properties. Additionally, computational methods can be utilized to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the development of safer and more effective antiviral agents.

Q4: What are the limitations of the current research on VE607, and what are the future directions for research?

A4: While the research shows promise for VE607 as a potential antiviral agent, it is still in its early stages. Further research is needed to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)

![2-hydroxy-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5059564.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)

![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)

![1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5059602.png)

![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)

![N-(3-chlorophenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)

![N~2~-(4-fluorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)